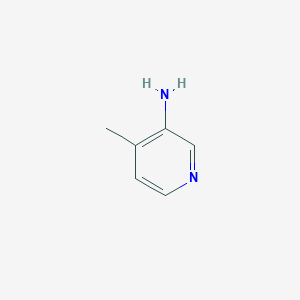

3-Amino-4-metilpiridina

Descripción general

Descripción

Synthesis Analysis

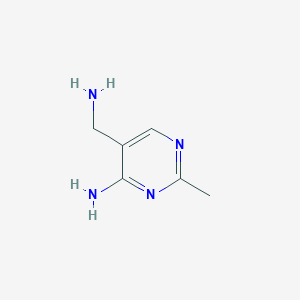

The synthesis of 3-Amino-4-methylpyridine and related derivatives often involves multi-step reactions, including copper-catalyzed three-component reactions that allow for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines. These methods provide access to a variety of substituted pyridine derivatives under controlled reaction conditions, demonstrating the compound's versatility as a synthetic building block (Zhou et al., 2013).

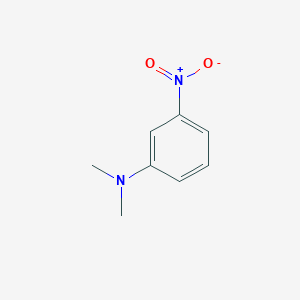

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 3-Amino-4-methylpyridine have been extensively studied, revealing insights into their crystalline arrangements and hydrogen bonding patterns. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine exhibit layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, providing a basis for understanding the structural characteristics of these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

3-Amino-4-methylpyridine participates in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. It has been used in the synthesis of oligo-N-4-aminopyridine and its oligomer-metal complexes, highlighting its role in forming complex structures with diverse chemical properties (Kaya & Koyuncu, 2003).

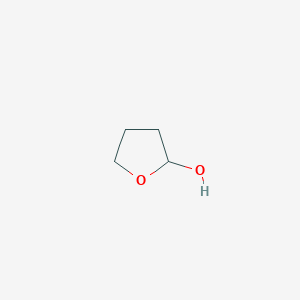

Physical Properties Analysis

The physical properties of 3-Amino-4-methylpyridine derivatives, such as solubility, melting point, and crystalline form, are critical for their application in various chemical processes. These properties are influenced by the molecular structure and the nature of substituents on the pyridine ring.

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylpyridine, including its reactivity with different chemical reagents, acid-base behavior, and participation in hydrogen bonding, are essential for its application in synthetic chemistry. The compound's ability to form supramolecular assemblies and complexes with metals further demonstrates its chemical versatility.

For a deeper understanding of 3-Amino-4-methylpyridine and its applications in various fields of chemistry, the following sources provide comprehensive insights: (Zhou et al., 2013), (Bryndal et al., 2012), (Kaya & Koyuncu, 2003).

Aplicaciones Científicas De Investigación

Óptica no lineal

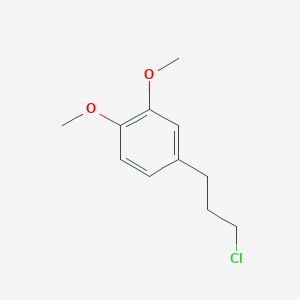

3-Amino-4-metilpiridina se ha utilizado en la síntesis de cristales únicos ópticos no lineales (NLO) . Estos cristales se cultivan mediante el método de evaporación lenta del solvente (SSE) . La hiperpolarizabilidad de segundo orden de estos cristales se analizó teóricamente . Estos materiales son importantes para el desarrollo de dispositivos optoelectrónicos .

Caracterización espectroscópica

El compuesto se ha utilizado en el estudio de la geometría molecular y el análisis espectral de vibración (FTIR, RAMAN y NMR) . Esto se lleva a cabo experimental y teóricamente utilizando la teoría funcional de la densidad (DFT) a nivel de teoría 6311++G (d,p) .

Análisis térmico

Las características térmicas del cristal tal como se cultivó se analizaron utilizando termogravimetría (TG) y análisis térmico diferencial (DTA) . Esto ayuda a comprender la estabilidad y descomposición del material en diferentes condiciones de temperatura .

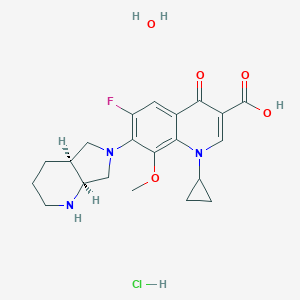

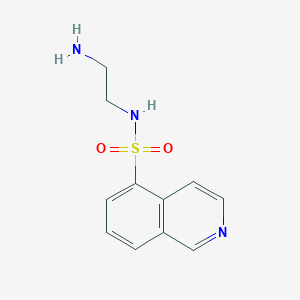

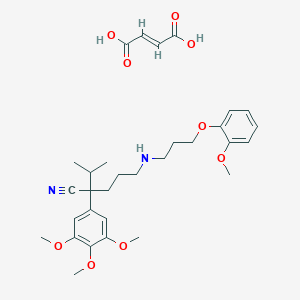

Síntesis de fármacos

This compound es crucial en la síntesis de fármacos para el tratamiento del VIH/SIDA y el cáncer de mama . Tiene aplicaciones en la investigación oncológica

Mecanismo De Acción

Target of Action

3-Amino-4-methylpyridine is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . .

Mode of Action

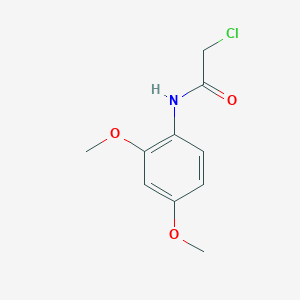

It is known to be used in the synthesis of other compounds, such as 2-chlorin-3-amido-4-methyl pyridine . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

As a chemical intermediate, it is likely to contribute to the biological activity of the final compounds it helps synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methylpyridine. For example, the Suzuki–Miyaura cross-coupling reaction, in which it is involved, is known to be influenced by factors such as temperature and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Multidrug-resistant (MDR) pathogens have created a fatal problem for human health and antimicrobial treatment. Among the currently available antibiotics, many are inactive against MDR pathogens. In this context, heterocyclic compounds/drugs play a vital role . Thus, it is very much essential to explore new research to combat the issue .

Propiedades

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

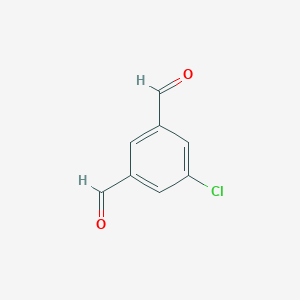

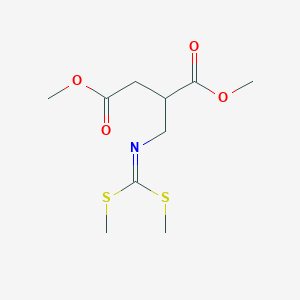

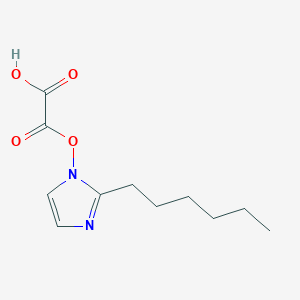

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)